molecular formula C12H17NO3 B8600656 Ethyl 2-[ethyl(3-hydroxyphenyl)amino]acetate

Ethyl 2-[ethyl(3-hydroxyphenyl)amino]acetate

Cat. No. B8600656
M. Wt: 223.27 g/mol
InChI Key: GEVRWGVEDYPBDG-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of ethyl 2-((3-(benzyloxy)phenyl)(ethyl)amino)acetate (960 mg) in methanol (30 mL) was added 10% palladium-activated carbon (300 mg) and, under a hydrogen atmosphere, the mixture was stirred at room temperature for 12 hr. The reaction mixture was filtered, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (360 mg) as a colorless oil.
Name
ethyl 2-((3-(benzyloxy)phenyl)(ethyl)amino)acetate
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([N:15]([CH2:22][CH3:23])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[CH2:22]([N:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[CH:10]=1)[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH3:23]

Inputs

Step One
Name
ethyl 2-((3-(benzyloxy)phenyl)(ethyl)amino)acetate
Quantity
960 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)N(CC(=O)OCC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under a hydrogen atmosphere, the mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N(CC(=O)OCC)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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